3-(Trifluoromethyl)pyrrolidin-3-ol
Overview
Description
“3-(Trifluoromethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C5H8F3NO . It has a molecular weight of 155.11800 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, has been discussed in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds have been studied extensively . For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine has been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.11800, and a molecular formula of C5H8F3NO . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Organocatalysis
3-(Trifluoromethyl)pyrrolidin-3-ol derivatives have been used as effective organocatalysts. These compounds can catalyze asymmetric Michael addition reactions, which are significant in synthesizing various organic compounds. For example, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, was used in reactions yielding good to high yield and excellent enantioselectivities, indicating the potential of trifluoromethylated pyrrolidines in asymmetric synthesis (Cui Yan-fang, 2008).
Synthesis of Functionalized Pyrrolidines
Trifluoromethylated pyrrolidine derivatives are synthesized for their potential medical value. Techniques such as organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence have been employed to create these compounds with high yields and excellent stereoselectivities. This demonstrates the versatility of this compound in the synthesis of complex molecules with potential therapeutic applications (Ying Zhi et al., 2016).
Chemosensors
Pyrrolidine derivatives, including those with a trifluoromethyl group, have been used in creating chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective detection of Al(3+) ions, showcasing its application in analytical chemistry and environmental monitoring (D. Maity & T. Govindaraju, 2010).
Medicinal Chemistry
Trifluoromethylated pyrrolidines play a significant role in medicinal chemistry. The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including this compound derivatives, contributes to the development of pharmaceutical drugs. These compounds are utilized for their unique biological properties, offering new avenues for therapeutic intervention (E. Pfund & T. Lequeux, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have various biological effects, depending on their specific structures and targets .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-(Trifluoromethyl)pyrrolidin-3-ol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
It is known that pyrrolidine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196822-27-2 | |
Record name | 3-(trifluoromethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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